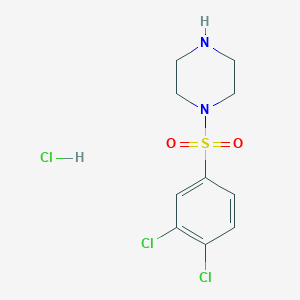

1-(3,4-Dichlorobenzenesulfonyl)piperazine hydrochloride

CAS No.: 1169976-85-5

Cat. No.: VC4136667

Molecular Formula: C10H13Cl3N2O2S

Molecular Weight: 331.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1169976-85-5 |

|---|---|

| Molecular Formula | C10H13Cl3N2O2S |

| Molecular Weight | 331.64 |

| IUPAC Name | 1-(3,4-dichlorophenyl)sulfonylpiperazine;hydrochloride |

| Standard InChI | InChI=1S/C10H12Cl2N2O2S.ClH/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H |

| Standard InChI Key | RQHDVDKMNZZWCE-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₀H₁₃Cl₃N₂O₂S, with a molecular weight of 331.64 g/mol . Its IUPAC name, 1-(3,4-dichlorophenyl)sulfonylpiperazine hydrochloride, reflects the integration of a piperazine ring sulfonated at the 3,4-dichlorophenyl group and stabilized as a hydrochloride salt. Key identifiers include:

The hydrochloride salt improves bioavailability by increasing aqueous solubility, a common strategy in drug design .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational models predict characteristic peaks for the sulfonyl group (S=O stretch ~1350–1160 cm⁻¹) and aromatic C-Cl bonds (750–550 cm⁻¹) . The piperazine ring’s NH stretches are likely obscured by hydrochloride salt formation.

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The compound is synthesized via a two-step process:

-

Sulfonation of Piperazine: Reaction of piperazine with 3,4-dichlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions .

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

A related intermediate, 1-(3-chlorophenyl)piperazine hydrochloride, is synthesized by condensing bis-(2-chloroethylamine) hydrochloride with 3-chloroaniline in xylene . Yields for analogous reactions range from 81–85% .

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For example, synthesizing 1-(3-chlorophenyl)piperazine hydrochloride via microwave methods achieves 94.5% yield in 30-second pulses, compared to 82% via conventional reflux . This approach reduces reaction times from 20 hours to minutes, minimizing side reactions .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Wear protective gloves |

| H319 | Use eye protection |

| H335 | Ensure adequate ventilation |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for thrombopoietin (TPO) mimetics, such as the patented bis-(monoethanolamine) salt, which enhances platelet production. Modifications to the piperazine-sulfonyl scaffold could yield agonists for hematological disorders.

Chemical Biology Probes

Its dichlorophenyl group enables photoaffinity labeling studies to map enzyme active sites, particularly in sulfotransferases and cytochrome P450 isoforms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume